4,5-Dihydrothiazol-2-amine sulphate

Catalog No.
S14319898
CAS No.
65767-36-4
M.F
C3H8N2O4S2
M. Wt
200.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dihydrothiazol-2-amine sulphate

CAS Number

65767-36-4

Product Name

4,5-Dihydrothiazol-2-amine sulphate

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;sulfuric acid

Molecular Formula

C3H8N2O4S2

Molecular Weight

200.2 g/mol

InChI

InChI=1S/C3H6N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H2,1,2,3,4)

InChI Key

HMFCCVGAFFKVDM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N.OS(=O)(=O)O

  • Oxidation: This can convert the compound into sulfoxides or sulfones, depending on the oxidizing agents used.
  • Reduction: The compound can be reduced to yield thiols or amines through the action of reducing agents like sodium borohydride.
  • Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and solvents like water or dimethyl sulfoxide for various transformations .

4,5-Dihydrothiazol-2-amine sulphate exhibits significant biological activity. Research indicates that it interacts with various enzymes and proteins, influencing biochemical pathways. For example, it has been shown to modulate the activity of cysteine desulfurase, an enzyme crucial for sulfur metabolism. This modulation can impact cellular functions such as proliferation and apoptosis by affecting signaling pathways like the mitogen-activated protein kinase pathway. Additionally, it may alter gene expression related to oxidative stress responses .

The synthesis of 4,5-dihydrothiazol-2-amine sulphate can be achieved through several methods:

  • Cyclocondensation Reactions: These involve the reaction of thiourea derivatives with α-haloesters or other electrophiles under controlled conditions.
  • Thiolating Agents: Using thiolating agents to introduce sulfur into the thiazole ring during synthesis enhances yields and purity.
  • Environmental Considerations: Green chemistry approaches are also being explored to minimize waste and improve sustainability in synthesis .

4,5-Dihydrothiazol-2-amine sulphate has diverse applications in:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential therapeutic uses against various diseases.
  • Biochemical Research: It serves as a tool for studying enzyme interactions and metabolic pathways.
  • Agriculture: Research into its use as a pesticide or fungicide is ongoing due to its biological properties.

Studies on 4,5-dihydrothiazol-2-amine sulphate have revealed its interactions with several biomolecules:

  • Enzyme Inhibition: It has been shown to inhibit certain proteases, which plays a role in protein turnover.
  • Gene Regulation: The compound can bind to transcription factors, altering gene expression profiles related to stress responses and metabolism .

These interactions underscore its potential as a lead compound in drug development.

Several compounds share structural similarities with 4,5-dihydrothiazol-2-amine sulphate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-thiazoleContains an amino group on the thiazole ringLess soluble than 4,5-dihydrothiazol-2-amine
ThiazolidineA saturated derivative of thiazoleMore stable but less reactive
ThiosemicarbazideContains both thiosemicarbazone and thiazole structuresExhibits different biological activities
4-ThiazolidinoneA cyclic compound with a similar nitrogen-sulfur frameworkUsed primarily in medicinal chemistry

These compounds highlight the unique reactivity and biological profile of 4,5-dihydrothiazol-2-amine sulphate compared to its analogs.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

199.99254909 g/mol

Monoisotopic Mass

199.99254909 g/mol

Heavy Atom Count

11

Related CAS

85959-63-3
1779-81-3 (Parent)

Dates

Last modified: 08-10-2024

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